molecular formula C11H14N2O2 B2520298 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-16-3

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No. B2520298
CAS RN: 2175979-16-3
M. Wt: 206.245
InChI Key: XLDVGUDENJATOG-UHFFFAOYSA-N
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Description

The compound “5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one” is a complex organic molecule. It is related to the field of medicinal chemistry, specifically in the design of selective inhibitors for nitric oxide synthases (NOS) .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been studied in the context of its interaction with nitric oxide synthases (NOS). Crystallography studies have shown that similar compounds can adopt a double-headed binding mode, where each 2-aminopyridine head group interacts with either a NOS active site Glu residue or a heme propionate .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction can inhibit the activity of CDK2, leading to changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of cell cycle progression, preventing the cells from dividing and replicating .

Pharmacokinetics

Like many other small molecule drugs, it is expected to be absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The result of the action of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is the inhibition of cell division and replication . By inhibiting CDK2, the compound can prevent the progression of the cell cycle, leading to cell cycle arrest . This can have potential therapeutic applications in conditions characterized by uncontrolled cell division, such as cancer .

Action Environment

The action, efficacy, and stability of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the cells or tissues where the compound is active .

Future Directions

The development of selective nNOS inhibitors, such as “5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one”, is a promising area of research in the treatment of neurodegenerative diseases. Future research will likely focus on refining the structure of these inhibitors to improve their potency and selectivity .

properties

IUPAC Name

5-[(6-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-3-2-4-11(12-8)15-7-9-5-6-10(14)13-9/h2-4,9H,5-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDVGUDENJATOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one

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